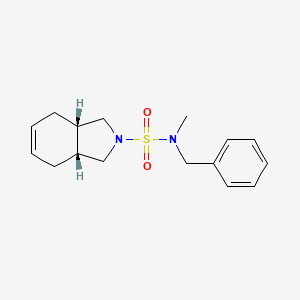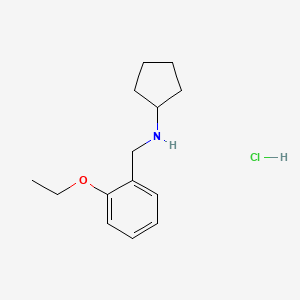![molecular formula C17H22N4O4S B5437327 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the activation of B-cells and T-cells, respectively, which play a critical role in the immune response. Inhibition of these kinases by this compound leads to suppression of the immune response and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK and ITK activity. This leads to suppression of the immune response and inhibition of cancer cell growth. In preclinical studies, this compound has been shown to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors.
実験室実験の利点と制限
One of the main advantages of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide is its selectivity for BTK and ITK, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide. One possibility is to explore its use in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to treatment.
合成法
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-ethoxyethylamine with thiosemicarbazide to form 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-furoyl chloride to form the corresponding amide. The final step involves the reaction of this amide with piperidine-4-carboxylic acid to form this compound.
科学的研究の応用
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of several kinases that are involved in cell signaling pathways that are dysregulated in these diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
特性
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-2-24-11-7-14-19-20-17(26-14)18-15(22)12-5-8-21(9-6-12)16(23)13-4-3-10-25-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRZAZIMWODDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5437258.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5437292.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5437293.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)

![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)